molecular formula C12H6Cl4O2 B14416102 (1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro- CAS No. 86694-95-3

(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-

Katalognummer: B14416102
CAS-Nummer: 86694-95-3
Molekulargewicht: 324.0 g/mol
InChI-Schlüssel: ATRHCFTUBJJBBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like zinc dust or sodium borohydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.

    Substitution: Formation of alkylated or arylated biphenyls.

Wissenschaftliche Forschungsanwendungen

(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.

    Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.

    Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.

    2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.

    2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.

Uniqueness

(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.

Eigenschaften

CAS-Nummer

86694-95-3

Molekularformel

C12H6Cl4O2

Molekulargewicht

324.0 g/mol

IUPAC-Name

3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H

InChI-Schlüssel

ATRHCFTUBJJBBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.